2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 3-ethoxy-4-fluoro-1-methylbenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as nitration, reduction, and halogenation, followed by purification through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products Formed
Scientific Research Applications
2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to restore aromaticity . The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: Similar in structure but lacks the ethoxy group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of an ethoxy group.
Uniqueness
2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene is unique due to the presence of both ethoxy and fluoro substituents on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-2-ethoxy-1-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-3-12-9-7(11)5-4-6(2)8(9)10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAVVNIHCGIYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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